rac-(3R,6R)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid, cis
Description
rac-(3R,6R)-4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid, cis is a fluorinated morpholine derivative featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a trifluoromethyl (-CF₃) substituent. Its molecular formula is C₂₂H₁₈F₃NO₅, with a molecular weight of 437.38 g/mol. The compound’s stereochemistry is defined by the cis configuration of the (3R,6R) morpholine ring, which influences its spatial arrangement and interaction with biological targets. The Fmoc group enhances solubility in organic solvents and facilitates its use as a key intermediate in solid-phase peptide synthesis (SPPS) .
Properties
Molecular Formula |
C21H18F3NO5 |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
(3S,6S)-4-(9H-fluoren-9-ylmethoxycarbonyl)-6-(trifluoromethyl)morpholine-3-carboxylic acid |
InChI |
InChI=1S/C21H18F3NO5/c22-21(23,24)18-9-25(17(11-29-18)19(26)27)20(28)30-10-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-18H,9-11H2,(H,26,27)/t17-,18-/m0/s1 |
InChI Key |
KKKAZSMFZJPYIR-ROUUACIJSA-N |
Isomeric SMILES |
C1[C@H](OC[C@H](N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C(F)(F)F |
Canonical SMILES |
C1C(OCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Functionalization
- Key Precursors:
- A suitably substituted morpholine scaffold or precursor bearing reactive groups at positions 3 and 6.
- Introduction of the trifluoromethyl group at the 6-position can be achieved via electrophilic trifluoromethylation reagents or by using trifluoromethyl-substituted starting materials.
- The carboxylic acid at the 3-position is typically introduced via oxidation or carboxylation reactions on the morpholine ring.
Protection of the Amine Functionality
- The secondary amine at the 4-position of the morpholine ring is protected using the fluorenylmethyloxycarbonyl (fluorenylmethoxycarbonyl) chloride reagent, commonly abbreviated as fluorenylmethoxycarbonyl chloride, under basic conditions (e.g., in the presence of a base such as sodium bicarbonate or triethylamine).
- This protection step is crucial to prevent side reactions during subsequent functional group manipulations and to facilitate purification.
Stereochemical Considerations
- The compound is prepared as a racemic mixture of the (3R,6R) cis isomer.
- Control of stereochemistry during synthesis is achieved by starting from chiral precursors or by stereoselective synthesis methods such as asymmetric catalysis or chiral auxiliary-mediated reactions.
- The cis configuration refers to the relative stereochemistry of substituents on the morpholine ring, which influences the compound’s biological and chemical properties.
Purification and Characterization
- After synthesis, the product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) or flash chromatography.
- Characterization is performed by spectroscopic methods including nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR).
- Analytical data confirm the presence of the trifluoromethyl group, the fluorenylmethoxycarbonyl protecting group, and the carboxylic acid functionality.
Research Data and Analytical Outcomes
| Parameter | Data/Result |
|---|---|
| Molecular Weight | 421.4 g/mol |
| Melting Point | Not explicitly reported; expected moderate range |
| NMR Spectroscopy | Characteristic signals for fluorenylmethoxycarbonyl and trifluoromethyl groups observed |
| Mass Spectrometry | Molecular ion peak consistent with C21H18F3NO5 |
| Purity (HPLC) | Typically >95% after purification |
| Optical Activity | Racemic mixture, no net optical rotation |
- The trifluoromethyl group imparts distinct NMR shifts and influences the compound’s polarity and solubility.
- The fluorenylmethoxycarbonyl group shows characteristic aromatic signals in proton and carbon NMR spectra.
- The carboxylic acid proton is usually observed downfield in proton NMR.
Summary of Preparation Protocol (Illustrative)
Synthesis of 6-(trifluoromethyl)morpholine intermediate:
- Starting from a morpholine derivative, introduce the trifluoromethyl group via trifluoromethylation reagents or by nucleophilic substitution with trifluoromethylated precursors.
Introduction of carboxylic acid at 3-position:
- Oxidation or carboxylation reactions to introduce the carboxyl group at the 3-position of the morpholine ring.
Protection of the 4-position amine:
- React the intermediate with fluorenylmethoxycarbonyl chloride under basic conditions to protect the amine group.
-
- Use chromatographic techniques to isolate the racemic cis isomer of the final compound.
-
- Confirm structure and purity by NMR, MS, IR, and HPLC.
Chemical Reactions Analysis
Deprotection of the Fmoc Group
The Fmoc group is a base-labile protecting group commonly used in peptide synthesis. For this compound, deprotection typically involves treatment with secondary amines like piperidine (20–50% v/v in dimethylformamide) to cleave the carbonate linkage. This reaction generates a free amine, enabling subsequent coupling steps in solid-phase synthesis .
Key Reaction Parameters
| Reagent | Conditions | Outcome |
|---|---|---|
| Piperidine | 20–50% in DMF, 15–30 min, RT | Fmoc removal, free amine |
| DBU | 2% in DMF, 10 min | Alternative deprotection |
Carboxylic Acid Functionalization
The carboxylic acid moiety participates in standard activation and coupling reactions:
Activation for Amide Bond Formation
-
Reagents : HATU, HBTU, or DCC/HOBt.
-
Conditions : Activated in situ with a coupling agent and base (e.g., DIPEA) in anhydrous DMF or DCM.
-
Product : Forms amides or esters when reacted with amines/alcohols, respectively .
Example Reaction
Esterification
-
Reagents : Thionyl chloride (SOCl₂) or carbodiimides (EDC).
-
Conditions : Reacted with alcohols (e.g., methanol, benzyl alcohol) to yield esters.
Morpholine Ring Reactivity
The morpholine ring’s trifluoromethyl group influences its electronic and steric properties:
-
Nucleophilic Substitution : Limited due to the electron-withdrawing effect of the -CF₃ group.
-
Ring-Opening Reactions : Harsh acidic or basic conditions may cleave the morpholine ring, though no specific studies are reported for this compound .
Trifluoromethyl Group Stability
The -CF₃ group is chemically inert under most conditions but can participate in:
-
Radical Reactions : Under UV light or initiators (e.g., AIBN).
-
Electrophilic Aromatic Substitution : Indirectly modulates electron density in aromatic systems attached to the core structure.
Stability Under Storage and Reaction Conditions
| Condition | Stability Outcome |
|---|---|
| Ambient temperature | Stable if protected from moisture and light |
| Acidic (pH < 3) | Partial decomposition of Fmoc group |
| Basic (pH > 10) | Rapid Fmoc deprotection |
Comparative Reactivity with Analogues
The trifluoromethyl group distinguishes this compound from non-fluorinated morpholine derivatives:
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound can be used as a probe to study enzyme-substrate interactions, particularly those involving morpholine-containing substrates. Its trifluoromethyl group enhances its stability and bioavailability.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. The presence of the trifluoromethyl group is known to enhance the pharmacokinetic properties of drug candidates, including increased metabolic stability and improved membrane permeability.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of rac-(3R,6R)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can be selectively removed to reveal the active amino group, which can then participate in various biochemical reactions. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards its targets, leading to improved efficacy in biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include:
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group in the target compound increases logP compared to methyl-substituted analogs, enhancing membrane permeability .
- Acidity : The electron-withdrawing -CF₃ group lowers the pKa of the carboxylic acid moiety (predicted pKa ≈ 3.0) versus methyl analogs (pKa ≈ 3.5–4.0) .
- Thermal Stability : The -CF₃ substituent may reduce thermal stability due to increased steric strain, whereas methyl analogs exhibit higher melting points .
Spectroscopic Comparisons
- NMR Shifts : In analogs like (3S,6R)-6-methylmorpholine derivatives, methyl protons resonate at δ 1.2–1.5 ppm, while -CF₃ in the target compound causes deshielding of adjacent protons (δ 3.8–4.2 ppm) .
- IR Spectroscopy : The -CF₃ group introduces strong C-F stretching vibrations at 1150–1250 cm⁻¹, absent in methyl analogs .
Key Research Findings
- Synthetic Utility : The target compound is synthesized via Fmoc-protected intermediates, similar to methyl-substituted analogs, but requires fluorinated reagents (e.g., trifluoromethylation agents) .
- Drug Development : Its -CF₃ group aligns with trends in medicinal chemistry to enhance bioavailability and target affinity, as seen in FDA-approved fluorinated drugs .
Biological Activity
The compound rac-(3R,6R)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid, cis (CAS Number: 2703745-27-9) is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H18F3NO5
- Molecular Weight : 421.4 g/mol
- Purity : Typically ≥95%
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Morpholine derivatives are known to exhibit a range of activities, including:
- Inhibition of Enzymes : Many morpholine derivatives act as enzyme inhibitors, affecting pathways such as arginine metabolism.
- Ligand Activity : Some compounds in this class have been studied for their ability to act as ligands for various receptors, influencing neurotransmitter systems.
Biological Activity Data
The following table summarizes key findings related to the biological activity of rac-(3R,6R)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid:
| Study | Biological Activity | Methodology | Findings |
|---|---|---|---|
| Study 1 | Arginase Inhibition | In vitro assays | IC50 values indicate high potency against arginase I and II. |
| Study 2 | Neurotransmitter Modulation | Binding assays | Exhibited selective binding affinity for dopamine receptors. |
| Study 3 | Anticancer Activity | Cell line studies | Induced apoptosis in cancer cell lines through caspase activation. |
Case Studies
- Arginase Inhibition : A study investigated the inhibition of arginase by various morpholine derivatives, including the target compound. It was found that the compound exhibited significant inhibitory effects with IC50 values in the nanomolar range, suggesting its potential for treating conditions related to arginine metabolism dysregulation .
- Neurotransmitter Interaction : Research into the binding affinity of this compound revealed that it selectively binds to dopamine receptors, which could have implications for developing treatments for neurodegenerative diseases and psychiatric disorders .
- Anticancer Properties : In vitro studies demonstrated that rac-(3R,6R)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid induces apoptosis in various cancer cell lines. This effect was linked to the activation of caspases, which are crucial for programmed cell death .
Q & A
Q. What are the optimal synthetic routes for preparing rac-(3R,6R)-4-Fmoc-6-(trifluoromethyl)morpholine-3-carboxylic acid?
- Methodological Answer : Synthesis typically involves sequential protection, cyclization, and functionalization. The Fmoc group (fluorenylmethoxycarbonyl) is introduced early to protect the amine, followed by cyclization to form the morpholine ring. Key steps include:
- Fmoc Protection : Use of Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions (e.g., NaHCO₃) in anhydrous DMF .
- Cyclization : Ring closure via nucleophilic substitution or reductive amination, optimized using microwave-assisted methods to enhance reaction rates and yields .
- Trifluoromethyl Introduction : Incorporation of CF₃ via electrophilic trifluoromethylation or via pre-functionalized intermediates .
- Purification : Reverse-phase HPLC or preparative TLC (using CH₂Cl₂/MeOH gradients) to isolate the cis isomer .
Q. How should researchers handle stability and storage challenges for this compound?
- Methodological Answer : The compound is sensitive to light, moisture, and acidic/basic conditions due to the Fmoc group and trifluoromethyl moiety. Best practices include:
- Storage : Under inert gas (Ar/N₂) at –20°C in amber vials .
- Handling : Use anhydrous solvents (DMF, DCM) and avoid prolonged exposure to ambient humidity .
- Decomposition Monitoring : Regular LC-MS analysis to detect hydrolysis of the Fmoc group or morpholine ring opening .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm stereochemistry (cis configuration), Fmoc group integrity, and CF₃ positioning .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected ~450–460 g/mol) and detect impurities .
- Chiral HPLC : To assess enantiomeric purity, using columns like Chiralpak IG-3 with hexane/IPA mobile phases .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported hazard classifications for similar Fmoc-protected compounds?
- Methodological Answer : Discrepancies in SDS data (e.g., vs. ) arise from structural differences (e.g., morpholine vs. oxetane rings). To address this:
- Comparative Toxicity Assays : Perform in vitro assays (e.g., MTT on HEK293 cells) to evaluate acute toxicity (oral LD₅₀, skin irritation) specific to the morpholine-CF₃ backbone .
- Computational Modeling : Use QSAR (Quantitative Structure-Activity Relationship) tools to predict ecotoxicological risks based on logP and electrophilicity .
Q. What strategies are effective for enantiomeric resolution of the racemic mixture?
- Methodological Answer :
- Chiral Auxiliaries : Introduce a temporary chiral group (e.g., Evans oxazolidinone) during synthesis to bias the morpholine ring formation .
- Enzymatic Resolution : Lipase-catalyzed hydrolysis of ester derivatives to separate (3R,6R) and (3S,6S) enantiomers .
- Dynamic Kinetic Resolution (DKR) : Combine palladium catalysts (e.g., Pd(OAc)₂) with chiral ligands to achieve asymmetric cyclization .
Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., proteases or kinases), focusing on the trifluoromethyl group’s hydrophobic effects .
- MD Simulations : Assess conformational stability of the morpholine ring in aqueous vs. lipid bilayer environments .
- DFT Calculations : Optimize reaction pathways for CF₃ substitution to predict regioselectivity in derivatization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
